N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that belongs to the class of bicyclic amides. This compound is characterized by a bicyclo[2.2.1]heptane core structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. The presence of a 3-methylphenyl group attached to the nitrogen atom of the carboxamide adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method is the [4+2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane core. This reaction is often catalyzed by organocatalysts under mild conditions, providing high enantioselectivity and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield. The use of photochemistry and other advanced techniques can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds
Scientific Research Applications
N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The 3-methylphenyl group can further enhance these interactions through hydrophobic or π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Similar core structure but different substituents.
Bicyclo[2.2.1]heptane, 2-methyl-: Another derivative with a methyl group at a different position.
N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure with a chloro substituent .
Uniqueness
N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the specific arrangement of its substituents, which can lead to distinct chemical reactivity and biological activity. The presence of the 3-methylphenyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-10-3-2-4-13(7-10)16-15(17)14-9-11-5-6-12(14)8-11/h2-4,7,11-12,14H,5-6,8-9H2,1H3,(H,16,17) |
InChI Key |
BMXGOGASGXJMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.